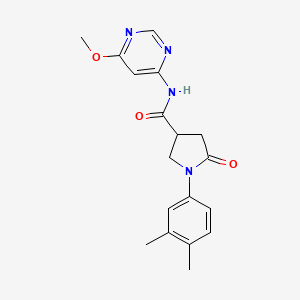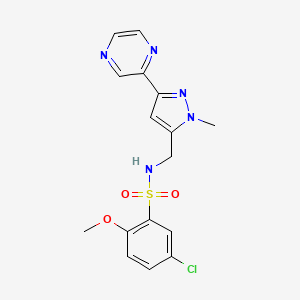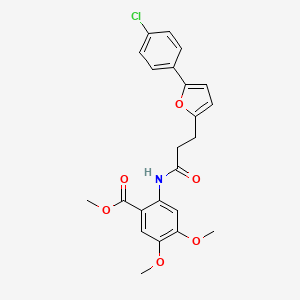
1-(3,4-dimethylphenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phenylpyrimidine-carboxamide derivatives, including the compound of interest, involves a multi-step process. In one study, a series of phenylpyrimidine-carboxamide derivatives were designed and synthesized, evaluated for their cytotoxicity against various cancer cell lines, and further assessed for their activity against c-Met kinase . Another research paper describes a diversity-oriented synthesis approach to create a library of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, which may share synthetic pathways or intermediates with the compound . The synthesis methods and the influence of different substituents on the activity of the compounds were a significant focus of these studies.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray diffraction techniques. For instance, derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide were analyzed to understand the molecular and crystal structures, including bond lengths and angles, as well as the impact of hydrogen bonds on the molecular packing in crystals . Similarly, the structure and conformation of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide were investigated, revealing insights into the planarity of the methoxyphenyl ring and the conformation of the oxo-pyrrolidine moiety .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include original rearrangements and cyclizations, as seen in the production of various derivatives from a dihydrate form of a dimethylpyridine-carboxamide . The introduction of different substituents and functional groups, such as fluoro atoms or phenacyl groups, can significantly affect the activity of the compounds, as indicated by structure-activity relationship (SAR) studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of hydrogen bonds, for example, can influence the strength of molecular packing in crystals, which in turn affects the compound's solubility and stability . The solvated structures, as well as the presence of different substituents, can also impact the compound's reactivity and its potential as a pharmacological agent .
Applications De Recherche Scientifique
Heterocyclic Synthesis and Biological Activity
Synthetic Approaches : Research into heterocyclic compounds, including pyrimidine derivatives, has shown diverse synthetic pathways and modifications, leading to compounds with potential applications in medicinal chemistry and materials science. For example, novel synthesis techniques for benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products have demonstrated anti-inflammatory and analgesic activities, indicating potential pharmaceutical applications (Abu‐Hashem et al., 2020).
Antimicrobial and Anti-inflammatory Properties : Several studies have synthesized new heterocyclic compounds, including pyrimidinone and oxazinone derivatives, showing antimicrobial and anti-inflammatory properties. These compounds could lead to the development of new therapeutic agents (Hossan et al., 2012).
Materials Science Applications
Electrochromic Materials : Research into aromatic polyamides containing pyrimidine units has revealed their potential in developing electrochromic materials. These materials exhibit reversible color changes upon electrical stimulation, indicating applications in smart windows and display technologies (Chang & Liou, 2008).
Dyeing Polyester Fibers : Studies on heterocyclic aryl monoazo organic compounds, including pyrimidinyl derivatives, have demonstrated their efficiency as disperse dyes for polyester fibers, showing potential in textile industries. These compounds also exhibit antimicrobial and antitumor activities, suggesting additional applications in developing biologically active fabrics (Khalifa et al., 2015).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-11-4-5-14(6-12(11)2)22-9-13(7-17(22)23)18(24)21-15-8-16(25-3)20-10-19-15/h4-6,8,10,13H,7,9H2,1-3H3,(H,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUJNWPANXTMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=NC=N3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2525518.png)


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B2525522.png)

![4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide](/img/no-structure.png)
![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2525529.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2525531.png)




![(2E)-3-[4-(methylsulfanyl)phenyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide](/img/structure/B2525541.png)